molecular formula C10H13BrClNO B1439170 3-(3-Bromophenoxy)pyrrolidine hydrochloride CAS No. 1185298-69-4

3-(3-Bromophenoxy)pyrrolidine hydrochloride

Cat. No. B1439170
M. Wt: 278.57 g/mol
InChI Key: CBHYADKFFREZNK-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO . It is a white solid and has a molecular weight of 278.58 .


Molecular Structure Analysis

The InChI code for 3-(3-Bromophenoxy)pyrrolidine hydrochloride is 1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(3-Bromophenoxy)pyrrolidine hydrochloride is a white solid . and a molecular weight of 278.58 .

Scientific Research Applications

Synthesis and Biological Activities

  • Antioxidant and Anticholinergic Activities : The synthesis of biologically active bromophenols and their derivatives demonstrates significant antioxidant activities when compared with standard antioxidants. Additionally, these compounds were evaluated for their anticholinergic activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising Ki values indicating potential for therapeutic applications (Rezai et al., 2018).

Chemical Synthesis and Derivatives

  • Heterocyclic Compounds Synthesis : Studies on the synthesis of 2-Pyrrolydinyl-1,3-Dithiolium Derivatives from propiophenones demonstrate the versatility of bromophenol derivatives in producing novel compounds with potential pharmaceutical applications (Sarbu et al., 2019).

  • Antibacterial Activity of Cyanopyridine Derivatives : The use of bromophenol derivatives in synthesizing new cyanopyridine compounds has been explored, with these derivatives evaluated for their antimicrobial activity against a variety of bacteria. This underscores the potential of bromophenol derivatives in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Antioxidant Properties from Marine Sources

  • Marine Red Algae Derivatives : Novel nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides showed potent scavenging activity against DPPH radicals. These findings suggest the potential application of these compounds as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).

Synthetic Applications and Methodologies

  • Synthesis of Organic Compounds : The reaction of bromophenol derivatives with various compounds has led to the synthesis of new heterocycles of pharmaceutical interest, such as pyridinyl and isoxazolyl quinoxaline derivatives. These compounds have been screened for antimicrobial activity, demonstrating the utility of bromophenol derivatives in synthesizing compounds with potential pharmaceutical applications (Moustafa, 2003).

properties

IUPAC Name

3-(3-bromophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHYADKFFREZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenoxy)pyrrolidine hydrochloride

CAS RN

1185298-69-4
Record name Pyrrolidine, 3-(3-bromophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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